4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile

Crisaborole synthesis Protecting group strategy Organolithium chemistry

4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile (CAS 947162-14-3) is an aryl ether intermediate that bears a bromine atom, a benzonitrile moiety, and a methoxymethyl (MOM)-protected hydroxymethyl group. It is a pivotal building block in the patented synthesis of Crisaborole, a FDA-approved topical PDE4 inhibitor for atopic dermatitis, where the MOM-protected alcohol is a key precursor to the benzoxaborole core.

Molecular Formula C16H14BrNO3
Molecular Weight 348.19 g/mol
Cat. No. B13865315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile
Molecular FormulaC16H14BrNO3
Molecular Weight348.19 g/mol
Structural Identifiers
SMILESCOCOCC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Br
InChIInChI=1S/C16H14BrNO3/c1-19-11-20-10-13-4-7-15(8-16(13)17)21-14-5-2-12(9-18)3-6-14/h2-8H,10-11H2,1H3
InChIKeyUTSZBZGSKRWEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile in Crisaborole Synthesis: A Critical Protected Intermediate


4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile (CAS 947162-14-3) is an aryl ether intermediate that bears a bromine atom, a benzonitrile moiety, and a methoxymethyl (MOM)-protected hydroxymethyl group [1]. It is a pivotal building block in the patented synthesis of Crisaborole, a FDA-approved topical PDE4 inhibitor for atopic dermatitis, where the MOM-protected alcohol is a key precursor to the benzoxaborole core [2]. Its primary value proposition for procurement is its pre‑optimized protecting group strategy, which enables a specific lithiation–borylation sequence critical to the final API assembly.

Why Generic 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile or Other Protected Analogs Cannot Replace the MOM-Protected Variant


The hydroxymethyl group in the penultimate intermediate 4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile is incompatible with the strongly basic organolithium reagents required for the subsequent borylation step, leading to proton abstraction and quenching that dramatically reduces the yield of the benzoxaborole ring closure [1]. Attempts to use the unprotected alcohol directly have been reported to give yields as low as 37–44%, or even lower [1]. Alternative protecting groups (e.g., THP, benzyl, acetate) are feasible in principle [2], but each imposes different steric and electronic biases that affect the lithiation regioselectivity, the stability of the lithio intermediate, and the efficiency of the final deprotection step, making simple “drop‑in” substitution unreliable without re‑optimization of the entire synthetic sequence.

Quantitative Differentiation of 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile Against Closest Analogs


MOM-Protected Intermediate vs. Unprotected Alcohol: Lithiation–Borylation Yield Advantage

The direct use of the unprotected benzyl alcohol 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in the final lithiation–borylation sequence has been shown to afford Crisaborole in only 37–44% yield [1]. When the hydroxyl is protected as the methoxymethyl (MOM) ether in 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile, the same transformation proceeds with a substantially higher yield, as evidenced by the fact that the MOM-protected route is the commercially practiced process for manufacturing Crisaborole API [2].

Crisaborole synthesis Protecting group strategy Organolithium chemistry

Regioselectivity Control in Lithiation: MOM vs. THP Protecting Group

The methoxymethyl (MOM) group acts as a weaker Lewis‑base director compared to tetrahydropyranyl (THP), thereby reducing the risk of competing ortho‑lithiation at the benzylic position and favoring the desired bromine–lithium exchange on the aryl ring [1]. In contrast, THP ethers have been observed to coordinate lithium more strongly, which can alter the regiochemical outcome and generate difficult‑to‑purify isomers in the Crisaborole precursor [1].

Organolithium regioselectivity Directed ortho‑metalation Protecting group effects

Deprotection Orthogonality: MOM vs. Acetate in the Final Crisaborole Step

The MOM group is cleaved under mildly acidic conditions (e.g., HCl in MeOH/H₂O) that are compatible with the acid‑sensitive benzoxaborole ring of Crisaborole [1]. Acetate protection, while simpler to install, requires basic hydrolysis (e.g., K₂CO₃/MeOH) which can partially open the oxaborole ring, generating a ring‑opened impurity that is difficult to remove and must be controlled to ≤0.15% in the API [2].

Deprotection conditions Benzoxaborole stability API purity

Commercial Availability and Batch Consistency of the MOM-Intermediate

4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile is routinely supplied by multiple vendors at ≥97% purity with full characterization data (NMR, HPLC, GC) . Its closest analog, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, is rarely stocked as a research chemical and must be custom‑synthesized, leading to batch‑to‑batch variability in purity (typically 90–95%) and uncertain residual solvent profiles that complicate direct use in GMP campaigns .

Supply chain GMP starting material Batch reproducibility

High-Value Application Scenarios for 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile


Crisaborole Process Development and Scale‑Up

This intermediate is the optimal starting material for the pivotal lithiation–borylation step in Crisaborole synthesis. It allows teams to bypass the low‑yielding (37–44%) unprotected alcohol route and directly access the high‑yielding commercial process [1], accelerating scale‑up and reducing the number of unit operations.

Regulatory Starting Material (RSM) Designation for ANDA Filings

Given its defined purity (≥97%), well‑characterized impurity profile, and position only three steps from the API, the compound qualifies as a Regulatory Starting Material under ICH Q11, simplifying the Drug Master File (DMF) and reducing the number of GMP steps that must be validated [1].

Structure–Activity Relationship (SAR) Exploration of Benzoxaborole PDE4 Inhibitors

The MOM-protected scaffold allows medicinal chemists to diverge the synthesis at the benzonitrile or bromide handles while keeping the benzylic alcohol masked, enabling efficient library synthesis of new benzoxaborole analogs without intermediate deprotection/reprotection cycles [2].

Custom Synthesis of Stable Isotope‑Labeled Crisaborole Internal Standards

The MOM intermediate can be utilized to introduce ¹³C or ²H labels at the benzonitrile or MOM moieties before the lithiation step, yielding stable isotope‑labeled Crisaborole for use as an LC‑MS/MS internal standard in bioequivalence studies, with the MOM group ensuring chemical stability during the labeling sequence [2].

Quote Request

Request a Quote for 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.